molecular formula C14H13NO2 B117693 Ethyl 2-phenylpyridine-3-carboxylate CAS No. 144501-28-0

Ethyl 2-phenylpyridine-3-carboxylate

Cat. No.: B117693
CAS No.: 144501-28-0
M. Wt: 227.26 g/mol
InChI Key: RQHOSUIKZMCYGD-UHFFFAOYSA-N
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Description

Ethyl 2-phenylpyridine-3-carboxylate is an organic compound with the molecular formula C14H13NO2 It is an ester derivative of nicotinic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atom of the pyridine ring is substituted by a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-phenylpyridine-3-carboxylate can be synthesized through the esterification of 2-phenyl-nicotinic acid with ethanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion. The general reaction is as follows:

2-Phenyl-nicotinic acid+EthanolH2SO42-Phenyl-nicotinic acid ethyl ester+Water\text{2-Phenyl-nicotinic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 2-Phenyl-nicotinic acid+EthanolH2​SO4​​2-Phenyl-nicotinic acid ethyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction under milder conditions and with easier separation of the catalyst from the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-phenylpyridine-3-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to 2-Phenyl-nicotinic acid and ethanol in the presence of water and an acid or base catalyst.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Hydrolysis: 2-Phenyl-nicotinic acid and ethanol.

    Reduction: 2-Phenyl-nicotinic alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-phenylpyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic acid receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies investigating the biological activity of nicotinic acid derivatives, including their anti-inflammatory and analgesic properties.

    Industrial Applications: It is used in the production of specialty chemicals and as a precursor for the synthesis of functional materials.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: An ester of nicotinic acid with a methyl group instead of an ethyl group.

    Ethyl nicotinate: An ester of nicotinic acid without the phenyl substitution.

    2-Phenyl-nicotinic acid: The parent acid without the esterification.

Uniqueness

Ethyl 2-phenylpyridine-3-carboxylate is unique due to the presence of both the phenyl and ethyl groups, which can influence its chemical reactivity and biological activity. The phenyl group can enhance the compound’s lipophilicity and ability to interact with hydrophobic regions of biological targets, while the ethyl ester group can affect its metabolic stability and solubility.

Properties

IUPAC Name

ethyl 2-phenylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-2-17-14(16)12-9-6-10-15-13(12)11-7-4-3-5-8-11/h3-10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHOSUIKZMCYGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445752
Record name 2-Phenyl-nicotinic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144501-28-0
Record name 2-Phenyl-nicotinic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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